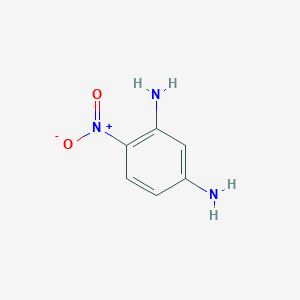

4-Nitro-1,3-benzenediamine

Description

Significance in Contemporary Chemical Research

The primary significance of 4-nitro-1,3-phenylenediamine in modern chemical research lies in its role as a precursor for synthesizing a variety of organic materials. It is a key component in the production of azo dyes, which are valued for their vibrant colors and stability in textiles and plastics. chemimpex.com The presence of reactive amino groups allows for diazotization reactions, a fundamental step in creating the chromophoric azo group. iosrjournals.org

Beyond dyes, this compound is instrumental in the field of polymer chemistry. Researchers utilize it as a monomer for creating high-performance polymers, such as polyamides and polyimides. chemimpex.com These polymers often exhibit desirable properties like enhanced thermal stability and color retention, making them suitable for applications in plastics and coatings. chemimpex.com The synthesis of these polymers typically involves polycondensation reactions where the diamine monomer reacts with dicarboxylic acids or their derivatives. ntu.edu.twtandfonline.com

Furthermore, 4-nitro-1,3-phenylenediamine serves as a foundational molecule for creating more complex aromatic compounds. For instance, it is a starting material for synthesizing 4-nitrophenyl-1,3-bis(azo-3-methoxy aniline), a chromophore used in the development of non-linear optical polyimides. iosrjournals.org The process involves diazotizing the 4-nitro-1,3-phenylenediamine, followed by a coupling reaction. iosrjournals.org

Interdisciplinary Research Landscape

The utility of 4-nitro-1,3-phenylenediamine extends beyond traditional synthetic chemistry, marking its presence in a broad interdisciplinary research landscape. Its derivatives are being explored in materials science for the development of advanced materials with unique properties.

In the realm of polymer science, research has focused on creating novel polyamides and polyimides with tailored characteristics. For example, new aromatic polyamides with triphenylamine (B166846) units have been synthesized, demonstrating good solubility and high thermal stability. ntu.edu.tw These materials are often cast into flexible and tough films, indicating their potential for various industrial applications. ntu.edu.tw The general approach involves synthesizing a diamine from precursors like 4-fluoronitrobenzene and subsequently polymerizing it. ntu.edu.twntu.edu.tw

The electrochemical properties of polymers derived from related nitroanilines are also an active area of investigation. For instance, the electropolymerization of 4-nitro-1,2-phenylenediamine has been studied to create polymer films on electrodes, with the properties of these films being highly dependent on the conditions of their formation. researchgate.net This line of research is relevant for the development of sensors and other electronic devices.

Moreover, derivatives of 4-nitro-1,3-phenylenediamine are being investigated for their potential in pharmaceutical development and drug discovery. chemimpex.com While this article will not delve into specific therapeutic applications, the compound's structure serves as a scaffold for synthesizing new molecules with potential biological activity. chemimpex.comnih.gov

The following table provides a summary of the key research areas and findings related to 4-Nitro-1,3-phenylenediamine and its derivatives.

| Research Area | Key Findings & Applications | Relevant Compounds |

| Dye Synthesis | Serves as a key intermediate for azo dyes used in textiles and plastics due to the formation of vibrant and stable colors. chemimpex.com | 4-Nitro-1,3-phenylenediamine, 4-nitrophenyl-1,3-bis(azo-3-methoxy aniline) iosrjournals.org |

| Polymer Chemistry | Used as a monomer to synthesize high-performance polymers like polyamides and polyimides with enhanced thermal stability. chemimpex.comntu.edu.tw | 4-Nitro-1,3-phenylenediamine, Aromatic Polyamides ntu.edu.tw, Polyimides wiley.com |

| Materials Science | Development of soluble, high-temperature polymers that can be cast into tough, flexible films. ntu.edu.twntu.edu.tw | Triphenylamine-containing aromatic polyamides ntu.edu.tw |

| Electrochemistry | Formation of polymer films on electrodes through electropolymerization for potential use in sensors. researchgate.net | Poly(4-nitro-1,2-phenylenediamine) researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIZKMGPXNXSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025770 | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitro-1,3-benzenediamine appears as orange prisms with blue luster or yellow crystalline solid. (NTP, 1992), Orange solid; [HSDB] Orange solid with blue luster or yellow solid; [CAMEO] Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000056 [mmHg] | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange prisms from water | |

CAS No. |

5131-58-8 | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-m-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-m-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitro-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-M-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5U5EW62Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

322 °F (NTP, 1992), 161 °C | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20755 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Pathways and Protocols

The synthesis of 4-Nitro-1,3-phenylenediamine can be achieved through several routes, each with distinct advantages and applications.

Condensation Reactions with Aldehydes

Condensation reactions of 4-Nitro-1,3-phenylenediamine with aldehydes are a common method for synthesizing Schiff bases and benzimidazole (B57391) derivatives. researchgate.netnbu.ac.in These reactions typically involve refluxing equimolar amounts of 4-Nitro-1,3-phenylenediamine and an appropriate aldehyde in a solvent such as ethanol (B145695). researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC), and the resulting product can be purified by recrystallization. researchgate.net For instance, the condensation with benzaldehyde (B42025) and its substituted derivatives in an alcohol medium yields various Schiff bases. researchgate.net The formation of the characteristic azomethine (C=N) group in these reactions can be confirmed by spectroscopic methods like FT-IR and NMR. researchgate.net

This method is also pivotal in the synthesis of benzimidazoles. rjptonline.org The reaction of o-phenylenediamines with aldehydes can be facilitated by various catalysts under different conditions to produce a wide array of benzimidazole derivatives. nbu.ac.inrjptonline.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a crucial method for the reduction of the nitro group in 4-Nitro-1,3-phenylenediamine, typically yielding aminophenylenediamines. acs.org This process is fundamental in the industrial production of anilines and other aryl amines from nitro compounds. acs.org

Palladium-ruthenium catalysts are effective for the hydrogenation of 4-Nitro-1,3-phenylenediamine. The reaction is generally carried out under hydrogen pressure (0.1–6.0 MPa) at temperatures ranging from 20–150°C in solvents like alcohol or benzene (B151609). This process can lead to the formation of 1,3-diaminobenzene with high yields. Ruthenium-based catalysts, in general, are known for their high activity in the hydrogenation of nitroaromatics. cyberleninka.ru Palladium, a noble metal, is widely used in catalysis due to its ability to adsorb reactants on its surface, facilitated by its unfilled d-electron orbital. acs.orgmdpi.com

The selective reduction of the nitro group in the presence of other functional groups is a key challenge and area of research in organic synthesis. acs.org For 4-Nitro-1,3-phenylenediamine, this transformation is critical for producing intermediates for various applications. The choice of catalyst and reaction conditions plays a significant role in achieving high chemoselectivity. acs.orgrsc.org For instance, supported palladium catalysts have been extensively studied for the selective hydrogenation of nitroarenes. mdpi.com The use of specific supports can enhance the catalyst's activity and selectivity. mdpi.com

| Catalyst System | Product | Yield (%) | Reference |

| Palladium-ruthenium | 1,3-Diaminobenzene | >90 | |

| 5 wt.% Pd/SiO₂-C₃H₆-NH₂ | 1,4-Phenylenediamine (from 4-nitroaniline) | 99 (selectivity) | mdpi.com |

Sulfide-Based Reduction Techniques

Sulfide-based reduction, often referred to as the Zinin reduction, is a classic and effective method for the selective reduction of nitro groups. sioc-journal.cnstackexchange.com This technique is particularly useful for the synthesis of amino derivatives from polynitro compounds. stackexchange.com

In the case of 4-Nitro-1,3-phenylenediamine, reduction using sodium sulfide (B99878) (Na₂S) in the presence of ammonium (B1175870) chloride (NH₄Cl) in aqueous ammonium hydroxide (B78521) at 85°C selectively reduces the para-nitro group to yield 4-amino-1,3-phenylenediamine. This method offers high yields, typically between 83% and 90%. The reaction mechanism is thought to proceed through the formation of a nitroso intermediate, which is then rapidly reduced to hydroxylamine (B1172632) and finally to the amine. stackexchange.com This method has been shown to be a cost-effective alternative to transition metal-catalyzed hydrogenations. acs.org

Halogenation and Sulfation Processes

Halogenation and sulfation introduce new functional groups to the 4-Nitro-1,3-phenylenediamine molecule, creating precursors for other valuable compounds.

Halogenation: The reaction of 4-Nitro-1,3-phenylenediamine with chlorine (Cl₂) or bromine (Br₂) in acetic acid results in the formation of dihalide derivatives. These halogenated products serve as precursors for the synthesis of sulfonamide drugs.

Sulfation: The sulfation of 4-Nitro-1,3-phenylenediamine is achieved by reacting it with concentrated sulfuric acid in a suitable solvent like isopropanol (B130326). google.com The reaction mixture is heated to between 70-75°C for several hours. google.com Cooling the solution leads to the precipitation of 4-nitro-m-phenylenediamine sulfate (B86663). google.com This sulfate salt exhibits improved stability for industrial applications. The yield of this process can be as high as 95-98%. google.com

| Reaction | Reagents | Product | Yield (%) | Reference |

| Halogenation | Cl₂ or Br₂ in acetic acid | 4-Nitro-1,3-diaminobenzene dihalides | Not specified | |

| Sulfation | Concentrated H₂SO₄ in isopropanol | 4-Nitro-m-phenylenediamine sulfate | 95-98 | google.com |

Synthesis and Characterization of Derivatized Compounds

The functional groups of 4-nitro-1,3-phenylenediamine, consisting of two amino groups and one nitro group on a benzene ring, allow for a variety of chemical transformations to produce derivatized compounds for different applications.

N,N'-(4-Nitro-1,3-phenylene)diamide Derivatives

The synthesis of N,N'-diamide derivatives from 4-nitro-1,3-phenylenediamine involves the acylation of its amino groups. However, the two amino groups exhibit different nucleophilicity due to the electronic effects of the nitro group, making selective acylation a key challenge. Research has shown that it is possible to achieve selective acylation at the 1-amino position. google.com

For instance, using a mixture of acetic anhydride (B1165640) and acetic acid results in a 2:1 mixture of the mono-acylated product (2-amino-4-acetimidonitrobenzene) and the diacetyl derivative. google.com To achieve high yields of the mono-acylated product, specific reaction conditions have been developed. One effective method involves the use of an acid chloride in the presence of a base like pyridine. google.com This allows for the controlled, selective acylation of the more nucleophilic amino group.

Table 1: Representative Reaction for Selective Acylation

| Starting Material | Reagents | Solvent System | Primary Product |

| 4-Nitro-1,3-phenylenediamine | Acid Chloride, Pyridine | 17% v/v CH3CN/THF | 2-Amino-4-acylimidonitrobenzene |

This table summarizes a general method for the selective mono-acylation of 4-nitro-1,3-phenylenediamine. The reaction involves adding an acid chloride solution to the diamine in a mixed solvent system containing a base. google.com

4-Nitro-1,3-diaminobenzene Dihalides as Precursors

The amino groups of 4-nitro-1,3-phenylenediamine can undergo halogenation to form dihalide derivatives. These reactions typically involve treating the diamine with elemental halogens, such as chlorine (Cl₂) or bromine (Br₂), in a suitable solvent like acetic acid. The resulting 4-nitro-1,3-diaminobenzene dihalides are valuable precursors in further synthetic pathways, notably in the preparation of sulfonamide drugs.

Phenylenediamine Derivatives via Metal Catalysis

Metal catalysts play a crucial role in the transformation of 4-nitro-1,3-phenylenediamine. A significant application is the catalytic hydrogenation of the nitro group to an amino group. This reduction is a key step for producing various phenylenediamine derivatives. For example, using palladium-ruthenium catalysts under hydrogen pressure can reduce the nitro group to yield 1,2,4-triaminobenzene or, under more forceful conditions, can lead to complete reduction to 1,3-diaminobenzene. Another method involves a sulfide-based reduction using reagents like sodium sulfide (Na₂S) and ammonium chloride (NH₄Cl) to selectively reduce the para-nitro group, yielding 4-amino-1,3-phenylenediamine with high efficiency. Silver nanoparticles have also been demonstrated to be an effective catalyst for the reduction of 4-nitro-1,3-phenylenediamine to 2,4-diaminoaniline in the presence of sodium borohydride (B1222165). researchgate.net

Process Optimization and Industrial Relevance in Synthesis

Optimizing synthetic processes is critical for improving yield, purity, and cost-effectiveness, particularly for industrially relevant compounds. Key parameters include the choice of solvent and precise temperature control.

Evaluation of Solvent Systems in Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of derivatives from 4-nitro-1,3-phenylenediamine, as it affects reactant solubility, reaction rates, and sometimes even the reaction pathway. In the synthesis of its sulfate salt, isopropanol is a crucial solvent for ensuring solubility and aiding in the removal of impurities. google.com Using substitutes like methanol (B129727) or ethanol has been found to decrease yields by 10–15%, which is attributed to their lower temperature stability.

For selective acylation reactions, a mixed solvent system of acetonitrile (B52724) (CH3CN) and tetrahydrofuran (B95107) (THF) has been effectively used. google.com The evaluation of different solvents is a standard procedure for optimizing new synthetic methods. As a model, a study on a related reaction involving o-phenylenediamine (B120857) demonstrated how solvent choice significantly impacts product yield.

Table 2: Example of Solvent Effect on Product Yield in a Phenylenediamine Reaction

| Solvent | Yield (%) |

| Water | 90 |

| Ethanol | 80 |

| Toluene | 65 |

| Acetonitrile | 60 |

| Dimethylformamide (DMF) | 55 |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 |

This table illustrates the impact of different solvents on the yield of a product from a reaction involving o-phenylenediamine and 4-nitrobenzaldehyde, which serves as a model for understanding how solvent polarity and properties can influence reaction efficiency. Data derived from a study on a related system.

Temperature Control and Its Impact on Reaction Outcomes

Temperature is a key factor that directly influences reaction kinetics and selectivity. For many reactions involving 4-nitro-1,3-phenylenediamine, precise temperature control is necessary to achieve desired outcomes and prevent the formation of by-products.

In the multi-step synthesis of 4-nitro-m-phenylenediamine sulfate, the hydrolysis step requires a temperature range of 70-90°C; operating below 70°C leads to significantly longer reaction times and lower yields. google.com Similarly, during the sulfation step, exceeding 75°C can degrade the quality of the product. google.com In catalytic reduction reactions, temperature can also affect selectivity. Lowering the temperature can drastically reduce reaction efficiency, as demonstrated in a palladium-catalyzed reduction where dropping the temperature from reflux to 50°C cut the yield by nearly half, with no product observed at room temperature. rsc.org

Table 3: Impact of Temperature on Reaction Efficiency

| Temperature | Reaction Outcome |

| Reflux | Highest efficiency |

| 50 °C | Reduced efficiency (by up to 50%) |

| Room Temperature | No product formation observed |

This table shows the generalized effect of temperature on the efficiency of a catalytic reduction reaction, based on findings from a related nitroaromatic reduction. It highlights the critical importance of maintaining optimal temperature for successful synthesis. rsc.org

Scalability and Yield Considerations in Synthetic Procedures

The industrial production of 4-nitro-1,3-phenylenediamine hinges on synthetic routes that are not only efficient in terms of yield but are also scalable, cost-effective, and manageable from a process safety perspective. Several methods have been developed, with the primary approaches involving the partial reduction of dinitroanilines or the nitration of protected phenylenediamines. The choice of method often depends on the desired purity, the scale of production, and economic factors.

A prominent and industrially viable route involves a multi-step synthesis starting from m-phenylenediamine. This process includes diacetylation to protect the amino groups, followed by nitration and subsequent hydrolysis. This four-step method is often preferred for large-scale production due to its high yield at each stage, often exceeding 90%. A key advantage of this approach is the high selectivity achieved during the nitration of diacetyl-m-phenylenediamine, which minimizes the formation of unwanted isomers. The subsequent hydrolysis to remove the acetyl groups yields 4-nitro-1,3-phenylenediamine of high purity (>99% by HPLC). A patented method details a process that produces 23-25 kg of 4-nitro-1,3-phenylenediamine per cycle with a yield of 83-90% relative to the starting 4-nitro-m-diacetanilide. google.com

Catalytic hydrogenation represents another significant synthetic strategy. This method typically involves the selective reduction of one nitro group in 2,4-dinitroaniline. Various catalytic systems have been explored to optimize yield and selectivity. For instance, the use of a 5% rhodium on alumina (B75360) catalyst in the presence of ammonia (B1221849) and DMF has been reported to yield 4-nitro-o-phenylenediamine (B140028) (an isomer) in 87% yield. oup.com Another approach utilizes hydrazine (B178648) hydrate (B1144303) with a palladium on activated charcoal catalyst in ethanol, achieving a 72% yield of 4-nitro-o-phenylenediamine after one hour at room temperature. chemicalbook.com While catalytic methods can be efficient, challenges related to catalyst cost, selectivity, and the need for specialized high-pressure equipment can impact their scalability. rasayanjournal.co.in

Sulfide-based reductions, a classic method known as the Zinin reduction, offer a cost-effective alternative. This involves the use of reagents like sodium sulfide or ammonium sulfide. For example, using sodium sulfide and sodium bicarbonate in an aqueous solution can produce 3-nitro-1,2-phenylenediamine in yields ranging from 70-80% to as high as 96% under optimized conditions. tandfonline.com A similar method using sodium sulfide with ammonium chloride in aqueous ammonium hydroxide has been shown to selectively reduce the para-nitro group, yielding 4-amino-1,3-phenylenediamine with yields of 83-90%. While economical, these methods can generate significant inorganic waste, posing environmental and disposal challenges. rasayanjournal.co.in

The choice of solvent plays a critical role in both yield and scalability. In the multi-step synthesis involving protection and deprotection, isopropanol is often a crucial solvent, particularly in the hydrolysis and sulfation steps, as it aids in solubility and the removal of impurities. google.com The use of alternative solvents like methanol or ethanol has been shown to decrease yields by 10-15%. In catalytic reductions, ethanol is a commonly used solvent. oup.comchemicalbook.com

Temperature control is another vital parameter influencing both yield and product quality. For instance, in the sulfation of 4-nitro-m-phenylenediamine, exceeding 75°C can lead to product degradation. Similarly, during the hydrolysis of 4-nitro-m-diacetanilide, temperatures are typically maintained around 85°C for optimal reaction times. google.com

Recent research has also explored photocatalytic methods for the reduction of nitroanilines. For example, Ni/ZnSn(OH)6 nanoparticles have been used as a photocatalyst for the conversion of 4-nitroaniline (B120555) to p-phenylenediamine (B122844), achieving 100% conversion within 60 minutes under visible light irradiation on a laboratory scale. kau.edu.sa While promising from an environmental perspective, the scalability of such photocatalytic processes for industrial production remains a key challenge.

Below is a data table summarizing various synthetic procedures for nitro-phenylenediamines, highlighting the scalability and yield considerations.

Interactive Data Table: Synthetic Procedures for Nitro-Phenylenediamines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Scale | Reference |

| 4-nitro-m-diacetanilide | Sulfuric acid, isopropanol, water, 85°C; then ammonium hydroxide | 4-Nitro-1,3-phenylenediamine | 83-90 | 23-25 kg/cycle | google.com |

| 2,4-Dinitroaniline | 5% Rhodium on alumina, ammonia, DMF, 2.72 atm H₂ | 4-Nitro-o-phenylenediamine | 87 | Lab Scale | oup.com |

| 2,4-Dinitroaniline | Hydrazine hydrate, Palladium on activated charcoal, ethanol, 20°C | 4-Nitro-o-phenylenediamine | 72 | 500 mg | chemicalbook.com |

| 2,4-Dinitrophenol | Sodium sulfide, alkaline conditions | 2-Amino-4-nitrophenol | Good | Lab Scale | oup.com |

| 4-nitro-m-phenylenediamine | Sulfuric acid, isopropanol, 70-75°C | 4-Nitro-m-phenylenediamine sulfate | 95-98 | 50 g | google.com |

| 1,2-Dichlorobenzene | Fuming nitric acid, sulfuric acid, 30-40°C | 4-Nitro-1,2-dichlorobenzene | 78-82 | Lab Scale | |

| 4-Nitro-1,2-dichlorobenzene | Aqueous ammonia, 200-220°C, 15-20 atm | 4-Nitro-o-phenylenediamine | 75-80 | Lab Scale | |

| 2,6-Dinitroaniline | Sodium sulfide, sodium bicarbonate, water, 60°C | 3-Nitro-1,2-phenylenediamine | 70-80 | Lab Scale | tandfonline.com |

| 4-Nitroaniline | Ni/ZnSn(OH)6 nanoparticles, visible light | p-Phenylenediamine | 100 | 80 ppm solution | kau.edu.sa |

Research Applications Across Scientific Disciplines

Biomedical and Pharmaceutical Research Endeavors

In the fields of biomedicine and pharmacology, 4-Nitro-1,3-phenylenediamine is recognized as a valuable precursor and intermediate. chemimpex.com Its structural backbone is featured in molecules designed to interact with biological targets, leading to its application in drug discovery and development, especially in oncology. lookchem.com

Derivatives of 4-Nitro-1,3-phenylenediamine have been the subject of anticancer research, demonstrating potential in therapeutic applications by influencing key cellular processes involved in cancer cell proliferation and survival. The core structure is explored for its ability to be chemically modified into agents that can selectively target and eliminate cancer cells.

One of the primary mechanisms by which derivatives of this compound class exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on related phenylenediamine compounds have shown they can decrease cancer cell viability in a dose-dependent manner. nih.gov The process of apoptosis is confirmed by observations of enhanced DNA damage and an increased number of cells in the sub-G1 phase of the cell cycle. nih.gov The induction of apoptosis by these compounds can be linked to the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov These signaling cascades are crucial in mediating cellular responses to stress, often culminating in apoptosis.

The interaction with cellular DNA is a critical aspect of the anticancer potential of 4-Nitro-1,3-phenylenediamine derivatives. Research has demonstrated that these compounds can possess significant DNA binding properties. This interaction can disrupt normal cellular processes and contribute to the induction of apoptosis in cancer cells. The mutagenic potential of some isomers is linked to their ability to interact directly with cellular DNA, causing changes in the genetic material. The mechanism can involve the metabolic reduction of the nitro group into a reactive amine intermediate, which then forms adducts with DNA, disrupting the fidelity of DNA replication and leading to mutations.

A key event in the apoptotic process initiated by 4-Nitro-1,3-phenylenediamine derivatives is the disruption of mitochondrial functions. This disruption is a critical step that activates the intrinsic apoptotic pathway. Studies on related compounds show that they can cause a collapse in the mitochondrial membrane potential, an early indicator of apoptosis initiation. researchgate.netaacrjournals.org This mitochondrial dysfunction can lead to the release of pro-apoptotic factors, such as cytochrome C, from the mitochondria into the cytoplasm. researchgate.net The release of these factors is a pivotal event that triggers a cascade of caspase activation, ultimately leading to the execution phase of apoptosis. nih.gov

Table 1: Summary of Anticancer Research Findings for Phenylenediamine Derivatives

| Research Area | Key Mechanism | Observed Effect | Relevant Cell Lines | Citations |

|---|---|---|---|---|

| Apoptosis Induction | Activation of p38 MAPK and JNK pathways; ROS generation. | Decreased cell viability, enhanced DNA damage. | Chang Liver Cells | nih.gov |

| DNA Interaction | Forms adducts with DNA following metabolic reduction. | Potential for mutagenic activity, disruption of cellular processes. | In vitro studies (e.g., Salmonella typhimurium) | |

| Mitochondrial Disruption | Release of Cytochrome C, loss of membrane potential. | Activation of intrinsic apoptotic pathways. | LLC-PK(1), PC-3 | researchgate.netaacrjournals.org |

| Derivative Activity | Inhibition of cell proliferation. | Cytotoxic effects against cancer cells. | Breast Cancer (MCF-7), Human Normal Melanocytes (HFB-4) | researchgate.net |

4-Nitro-1,3-phenylenediamine and its isomers are versatile chemical intermediates used as building blocks in the synthesis of a variety of pharmaceuticals. chemimpex.com Their chemical structure allows for modification, making them valuable starting materials for creating more complex molecules with desired therapeutic properties. chemimpex.com For instance, 4-nitro-o-phenylenediamine (B140028) is used in the synthesis of new 6-substituted 1H-benzimidazole derivatives. rsc.org These synthesized compounds have shown promising anticancer activity against multiple human cancer cell lines, as well as potent antibacterial and antifungal properties. rsc.org This highlights the role of the phenylenediamine core as a scaffold for developing a diverse range of biologically active agents.

Table 2: Examples of 4-Nitro-phenylenediamine as a Pharmaceutical Building Block

| Precursor Compound | Synthesized Compound Class | Target Application | Citation |

|---|---|---|---|

| 4-nitro-o-phenylenediamine | 1H-benzimidazole derivatives | Anticancer, Antimicrobial | rsc.org |

| 4-Nitro-1,3-phenylenediamine | Checkpoint Kinase 1 (Chk-1) Inhibitors | Anticancer | lookchem.comchemicalbook.com |

| para-Phenylenediamine derivatives | Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors | Anticancer | researchgate.net |

A significant application of 4-Nitro-1,3-phenylenediamine in modern pharmaceutical research is its use in the synthesis of potent and selective Checkpoint Kinase 1 (Chk-1) inhibitors. lookchem.comchemicalbook.comcymitquimica.com Chk-1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response pathway, specifically in the G2-M checkpoint. nih.gov Inhibiting Chk-1 can compromise the ability of cancer cells to repair DNA damage induced by chemotherapy or radiation, leading to increased cell death. nih.gov This makes Chk-1 a valuable target for cancer therapies designed to potentiate the effects of existing DNA-damaging agents. nih.gov The compound 4-Nitro-1,3-phenylenediamine serves as a key chemical reagent or starting material for building the complex molecular structures required for effective Chk-1 inhibition. lookchem.comcosmobio.co.jp

Antimicrobial Compound Synthesis and Efficacy Assessment

The chemical scaffold of 4-Nitro-1,3-phenylenediamine (also known as 4-nitro-m-phenylenediamine or 4-NPD) serves as a crucial starting point for the synthesis of new antimicrobial compounds. Researchers have successfully synthesized various derivatives with potential therapeutic applications.

One area of investigation involves the creation of Schiff base ligands and their metal complexes. A study detailed the synthesis of a novel Schiff base ligand, 2,2'-[(1E,1'E)-(4-nitro-1,2-phenylene) bis (azaneylylidene) bis (methaneylylidene)] bis (4-bromophenol), through a condensation reaction between 4-nitro-ortho-phenylenediamine and 5-bromosalicyaldehyde. nih.gov This ligand was then used to form complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions. nih.gov The resulting metal complexes were found to have a hexadentate environment around the metal ions and exhibited promising antimicrobial activities against various bacterial and fungal strains. nih.govresearchgate.net In silico studies, including molecular docking, were also performed to evaluate their potential against targets like the COVID-19 main protease and Mycobacterium Tuberculosis. nih.gov

Another approach has been the synthesis of N,N'-(4-Nitro-1,2-phenylene)diamide derivatives. tjnpr.org These compounds were synthesized via a nucleophilic addition/elimination reaction of carboxylic acid derivatives with 4-nitro-1,2-phenylenediamine. researchgate.net The in vitro antimicrobial activity of these analogues was tested against several clinical isolates using the broth dilution method. researchgate.net Notably, N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d) demonstrated significant activity against all tested organisms, with zones of inhibition ranging from 12 mm to 35 mm. tjnpr.org This particular derivative showed a minimum inhibitory concentration (MIC) of 12.5 mg/mL for most tested microbes and was found to be bactericidal against Pseudomonas aeruginosa, MRSA, and Escherichia coli at the same concentration. tjnpr.orgtjnpr.org The research suggested that molecules with electron-withdrawing groups exhibited enhanced antibacterial activity. tjnpr.orgtjnpr.org

Furthermore, tetra-dentate Schiff base ligands have been synthesized from the condensation of acenaphthenequinone (B41937) with 4-nitro-o-phenylenediamine. ekb.eg These ligands, with N2O2 and N4 donor atoms, were used to create Co(II) and Ni(II) complexes. ekb.eg The biological activity of these compounds was evaluated against both Gram-positive and Gram-negative bacteria. ekb.eg

Table 1: Antimicrobial Activity of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) | MBC/MFC (mg/mL) |

|---|---|---|---|---|

| 3d * | E. coli | - | 12.5 | 12.5 (Bactericidal) |

| 3d * | MRSA | 35 | 12.5 | 12.5 (Bactericidal) |

| 3d * | P. aeruginosa | 12 | 12.5 | 12.5 (Bactericidal) |

| 3d * | K. pneumoniae | - | 25 | - |

| 3c ** | E. coli | - | 12.5 | - |

| 3c ** | MRSA | - | 12.5 | - |

| 3c ** | P. aeruginosa | - | 12.5 | - |

| 3a *** | K. pneumoniae | - | 12.5 | - |

| 3a *** | S. aureus | - | 12.5 | - |

| 3a *** | C. albicans | - | 12.5 | - |

*N,N'-(4-Nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) **N,N'-(4-Nitro-1,2-phenylene)dibenzamide ***N,N'-(4-nitro-1,2-phenylene)diacetamide Data sourced from Iwuala et al., 2018. tjnpr.org

Advanced Materials Science and Polymer Chemistry

The unique chemical structure of 4-Nitro-1,3-phenylenediamine makes it a valuable component in the field of materials science, particularly in the development of polymers with specialized properties.

Development of Liquid Crystalline Materials

Research has demonstrated the potential of 4-Nitro-1,3-phenylenediamine in the creation of liquid crystalline materials. A notable example is the W-shaped molecule, N,N′-bis[2-hydroxy-5-(4′-n-tetradecylphenylazo)benzylidene]-4-nitro-1,3-phenylenediamine, which was found to exhibit a novel smectic phase. rsc.orgrsc.org This material, upon cooling from its isotropic phase, forms fine, chiral filaments that evolve into schlieren-like textures. rsc.orgrsc.org X-ray analysis confirmed a layered structure with a periodicity corresponding to the molecular length, indicating the formation of a new type of chiral smectic phase. rsc.org The synthesis of this compound involved the reaction of 4-nitro-1,3-phenylenediamine with salicylaldehyde (B1680747) derivatives in absolute ethanol (B145695). rsc.org

Fabrication of Conductive Polymers and Chemical Sensors

4-Nitro-1,3-phenylenediamine is utilized in the development of conductive polymers and chemical sensors. chemimpex.com The electropolymerization of 4-nitro-1,2-phenylenediamine (4NoPD) on gold and glassy carbon electrodes has been successfully demonstrated. researchgate.net The resulting polymer, poly(4-nitro-1,2-phenylenediamine) (P4NoPD), can be formed by continuous potential cycling. researchgate.net The properties of the deposited polymer film are influenced by factors such as the pH of the electropolymerization medium and the type of background electrolyte used. researchgate.net These conductive polymers have potential applications in electronics and environmental monitoring. chemimpex.com

Polymer Property Enhancement

The incorporation of 4-Nitro-1,3-phenylenediamine into polymer structures can enhance their properties, such as thermal stability and color retention, making them valuable in plastics and coatings. chemimpex.com For instance, poly(bisphenol A-co-4-nitrophthalic anhydride-co-1,3-phenylenediamine) (PEI) fibers have been prepared through electrospinning. thaiscience.info The addition of this compound can improve the electrospinnability of the polymer solutions. thaiscience.info The resulting electrospun fiber mats exhibit high water fluxes, suggesting their potential use as filtration membranes. thaiscience.info

Applications in Dye Chemistry and Colorant Research

4-Nitro-1,3-phenylenediamine is a key intermediate in the synthesis of various dyes, particularly azo dyes, which are widely used in the textile and food coloring industries. chemimpex.com

Role as an Azo Dye Precursor

Azo dyes, characterized by the -N=N- functional group, are typically synthesized through a two-step process of diazotization and coupling. nih.govjchemrev.com In this process, a primary aromatic amine, such as 4-Nitro-1,3-phenylenediamine, is converted into a diazonium salt by reacting it with sodium nitrite (B80452) in an acidic medium at low temperatures. nih.govrsc.org This unstable diazonium salt is then immediately reacted with a coupling component, which is an electron-rich species like a phenol (B47542) or an aniline, to form the stable azo dye. nih.gov The ability of 4-Nitro-1,3-phenylenediamine to form vibrant and stable colorants makes it an essential building block in the dye manufacturing industry. chemimpex.com

Functions as a Reagent in Biological Staining

4-Nitro-1,3-phenylenediamine, also known as 4-nitro-m-phenylenediamine, serves as a versatile dye and an important tool in various biological experiments. medchemexpress.com Its utility in this field allows researchers to observe and analyze cellular structures, track biomolecules, and assess cellular functions. medchemexpress.com This compound is instrumental in distinguishing between different cell types, detecting specific biomolecules, studying tissue pathology, and monitoring microorganisms. medchemexpress.com The applications of 4-Nitro-1,3-phenylenediamine span from fundamental scientific research to a wide array of clinical diagnostics. medchemexpress.com It is classified under histological analysis and specifically as a histochemistry dye, underscoring its role in cellular studies. medchemexpress.com

The mechanism of action for 4-nitro-m-phenylenediamine in biological systems can involve direct interaction with cellular components. It has the potential to act as a direct-acting mutagen, meaning it can induce mutations in DNA without needing metabolic activation. This mutagenic capability is associated with its interaction with cellular DNA, which can lead to alterations in the genetic material.

Research into Hair Dye Formulations

4-Nitro-1,3-phenylenediamine is a recognized ingredient in hair colorant products. nih.gov It is used as a disperse dye intermediate and is found in various hair dye formulations. nih.gov Specifically, it is utilized in semi-permanent hair coloring products that aim for a yellow color component without the use of hydrogen peroxide for color development. chemicalbook.com

Research and regulatory bodies have examined its use in hair dyes. The Scientific Committee on Consumer Products (SCCP) noted that 4-nitro-o-phenylenediamine, a related isomer, is used in oxidation hair dye formulations at a maximum concentration of 1.0%, which is typically mixed in a 1:1 ratio with hydrogen peroxide before application, resulting in a 0.5% concentration upon use. europa.eu The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of related compounds like 2-Nitro-p-Phenylenediamine (B147321) and 4-Nitro-o-Phenylenediamine, concluding they are safe as hair dye ingredients at their current concentrations of use for individuals who are not sensitized. cir-safety.org In 2022, the maximum concentration of use for 4-Nitro-o-Phenylenediamine in hair dyes and colors was reported to be 0.33%. cir-safety.org

The following table provides an overview of the reported uses and concentrations of a related isomer, 4-Nitro-o-phenylenediamine, in hair dye preparations.

| Year | Reported Uses | Maximum Concentration of Use |

| 2002 | 22 | 0.1 - 0.2% |

| 2003 | Not Specified | 0.1 - 0.2% |

| 2022 | Not Specified | 0.33% |

| 2023 | 3 | Not Specified |

Data sourced from the 2023 Voluntary Cosmetic Registration Program (VCRP) and previous reports. cir-safety.org

General Utility as an Organic Synthesis Reagent

4-Nitro-1,3-phenylenediamine is a versatile chemical compound with significant applications as a reagent in organic synthesis. chemimpex.com Its unique structure, featuring a benzene (B151609) ring with two amino groups and a nitro group, provides it with the reactivity necessary to facilitate a variety of chemical reactions. chemimpex.com This makes it a valuable building block for creating new compounds and materials. chemimpex.com

One of the primary uses of 4-Nitro-1,3-phenylenediamine in organic synthesis is as a key intermediate in the production of azo dyes. chemimpex.com Its ability to form stable colorants makes it a preferred choice for producing vibrant and long-lasting dyes for textiles and plastics. chemimpex.com

Beyond dye manufacturing, this compound serves as a precursor in the synthesis of a range of other organic molecules. It is used in the preparation of pharmaceuticals and in the development of advanced materials such as conductive polymers and sensors. chemimpex.com Its functional groups allow for its participation in various chemical reactions, making it a staple for researchers and professionals in the chemical industry. chemimpex.com For instance, it can be used to synthesize Schiff base ligands through reactions with carbonyl compounds, which can then form complexes with metals.

The reactivity of 4-Nitro-1,3-phenylenediamine is also harnessed in the synthesis of heterocyclic compounds. For example, derivatives of 4-nitro-1,2-phenylenediamine have been synthesized and evaluated for their antimicrobial properties. tjnpr.org The general reactivity profile of aromatic amines like 4-Nitro-1,3-phenylenediamine includes exothermic acid-base reactions where they neutralize acids to form salts and water. chemicalbook.com They can also be incompatible with substances like isocyanates, peroxides, and acid halides. chemicalbook.com

The following table summarizes some of the key applications of 4-Nitro-1,3-phenylenediamine as an organic synthesis reagent.

| Application Area | Description |

| Dye Manufacturing | Serves as a key intermediate for azo dyes and other colorants used in textiles. chemimpex.com |

| Pharmaceutical Development | Used as a building block in the synthesis of various pharmaceutical compounds. chemimpex.comchemicalbook.com |

| Polymer Chemistry | Employed in the formulation of polymers to enhance properties like thermal stability. chemimpex.com |

| Material Science | Utilized in the development of advanced materials, including conductive polymers and sensors. chemimpex.com |

| Heterocyclic Synthesis | Acts as a precursor for synthesizing various heterocyclic compounds. |

| Coordination Chemistry | Forms complexes with metals after being converted into Schiff base ligands. |

Mechanistic Insights and Biological Activity Investigations

Mutagenicity and Molecular Interactions

Direct-Acting Mutagenic Potency

4-Nitro-1,3-phenylenediamine is recognized as a direct-acting mutagen, meaning it can induce genetic mutations without the need for metabolic activation by liver enzymes. smolecule.comwiley.com This inherent mutagenicity is a significant characteristic, setting it apart from compounds that require enzymatic conversion to become genotoxic. The addition of a nitro group to the parent phenylenediamine molecule is a key factor in conferring this direct-acting mutagenic capability. wiley.comwiley.com

Interaction with Cellular DNA and Genetic Alterations

The mutagenicity of 4-nitro-1,3-phenylenediamine is fundamentally linked to its ability to interact with cellular DNA, leading to alterations in the genetic material. This interaction can result in various forms of DNA damage. Studies have shown that it can induce chromosomal aberrations in Chinese hamster prostate cells in vitro, including breaks, deletions, and dicentric chromosomes. europa.eu Furthermore, research suggests that the compound can cause DNA damage in HeLa cells, as indicated by the induction of unscheduled DNA synthesis. cir-safety.org The formation of DNA adducts is a proposed mechanism, where the nitro group is metabolically reduced to a reactive amine intermediate that then binds to DNA, disrupting normal cellular processes and replication.

Role of Peroxidase Enzymes in Mutagenic Enhancement

While 4-nitro-1,3-phenylenediamine is a direct-acting mutagen, its mutagenic potential can be significantly enhanced by plant-derived enzymatic systems. smolecule.comnih.govechemi.com Specifically, peroxidase enzymes have been implicated in this enhancement. nih.gov Studies using plant cell suspension cultures and isolated horseradish peroxidase have demonstrated that these enzymes can activate the compound, leading to a more potent mutagenic response. nih.gov This suggests a complex metabolic pathway where peroxidatic oxidation plays a crucial role in amplifying the compound's genotoxicity. nih.govechemi.com The activation process appears to be a multi-step system, leading to the full expression of the mutagenic potential of the plant-activated components. nih.gov

Mutagenic Activity in Salmonella typhimurium Strains

The mutagenic properties of 4-nitro-1,3-phenylenediamine have been extensively studied using various strains of Salmonella typhimurium in the Ames test. It has been shown to be a potent mutagen in several strains, including TA98 and TA100. smolecule.comwiley.comnih.gov The compound induces a dose-dependent increase in revertant colonies, indicating its ability to cause frameshift and base-pair substitution mutations. wiley.comeuropa.eu Further analysis with Xenometrix strains of S. typhimurium revealed that 4-nitro-1,3-phenylenediamine induces TA-->AT and CG-->AT transversions, as well as GC-->AT transitions in the his gene. nih.gov The presence of a rat liver S9 mix, which contains metabolic enzymes, generally decreases the mutagenicity of the compound in these bacterial assays. nih.gov

Comparative Carcinogenicity Studies with Isomers

Comparative studies of 4-nitro-1,3-phenylenediamine and its isomers have provided valuable insights into structure-carcinogenicity relationships. In a study comparing the gene expression profiles in the liver of rats treated with carcinogenic and non-carcinogenic isomers of various compounds, 4-nitro-o-phenylenediamine (B140028) (4-NoP), an isomer of 2-nitro-p-phenylenediamine (B147321) (2-NpP), was classified as non-hepatocarcinogenic. nih.gov In contrast, 2-NpP is considered hepatocarcinogenic. nih.gov This difference in carcinogenicity between isomers highlights the critical role of the specific molecular structure in determining the biological outcome. nih.gov Another isomer, 2-nitro-1,4-phenylenediamine, has been shown to be carcinogenic in female mice.

Structure-Activity Relationships in Antimicrobial Action

The structure of 4-nitro-1,3-phenylenediamine and its derivatives also influences their antimicrobial properties. The presence and position of the nitro group on the phenylenediamine ring are crucial factors. In studies of various p-phenylenediamine (B122844) derivatives, those with a nitro group and specific substituents at certain positions on the benzene (B151609) ring exhibited the most significant mutagenic activity, which can be an indicator of other biological activities. nih.gov For instance, nitro-p-phenylenediamines with substituents at the C6 position were found to be highly mutagenic. nih.gov Conversely, substituents at the C5 position tended to reduce or eliminate mutagenic activity. nih.gov While not directly focused on antimicrobial action, these findings on structure-mutagenicity relationships provide a framework for understanding how specific structural modifications can impact the biological interactions of these compounds, which could extend to their effects on microbial cells. Research on other nitro-substituted benzimidazole (B57391) derivatives has shown that the nitro group enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Toxicological Research Frameworks

In Vitro and In Vivo Toxicological Assessments

Assessments of 4-Nitro-1,3-phenylenediamine have utilized a standard battery of tests to determine its effects on genetic material at both the gene and chromosome level. These studies form the foundation of our understanding of its toxicological properties.

The Ames test, a widely used method for detecting a chemical's potential to cause DNA mutations, has been a key tool in evaluating 4-Nitro-1,3-phenylenediamine. This compound, also known as 4-nitro-m-phenylenediamine, has demonstrated mutagenic activity in this bacterial reverse mutation assay. nih.gov It has been shown to be a direct-acting mutagen, capable of causing mutations without requiring metabolic activation by liver enzymes, although its mutagenicity can be enhanced by plant-based enzyme systems. sigmaaldrich.com

Specifically, 4-Nitro-1,3-phenylenediamine was found to be mutagenic in the Salmonella typhimurium strain TA98, both with and without the addition of a metabolic activation system (S9 mix). nih.gov In strain TA97, it was mutagenic only when metabolic activation was present. nih.gov Conversely, it did not show mutagenic activity in strains TA100 and TA1535. nih.gov The compound is recognized as a potential mutagen that induces frameshift mutations, particularly in strain TA98. genetics-gsa.orgnih.gov

Table 1: Ames/Salmonella Assay Results for 4-Nitro-1,3-phenylenediamine This table is interactive. Click on the headers to sort.

| Bacterial Strain | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|

| TA97 | With S9 (hamster liver) | Mutagenic | nih.gov |

| TA98 | With and Without S9 | Mutagenic | nih.govindustrialchemicals.gov.au |

| TA100 | Not specified | Not Mutagenic | nih.gov |

| TA1535 | Not specified | Not Mutagenic | nih.gov |

| TA1537 | With S9 (hamster liver) | Positive | nih.gov |

| TA1537 | With S9 (rat liver) | Negative | nih.gov |

Investigations into the clastogenic potential of 4-Nitro-1,3-phenylenediamine, or its ability to cause structural damage to chromosomes, have shown positive results. The compound tested positive in a chromosome aberrations test, indicating that it can induce breaks or rearrangements in chromosomal structure. nih.gov Further reports confirm that genotoxicity tests for 4-nitro-1,3-benzenediamine were positive for chromosomal aberration assays. industrialchemicals.gov.au In studies on Chinese hamster cells, the related compound 4-Nitro-o-phenylenediamine (B140028) was also found to induce a time-dependent increase in chromosome aberrations, including chromatid gaps and breaks. cir-safety.org

Sister chromatid exchange (SCE) assays are used to detect reciprocal exchanges of DNA between sister chromatids, an indicator of genotoxic events. The results for 4-Nitro-1,3-phenylenediamine in this assay have been described as equivocal. nih.gov However, other assessments have reported positive results for this compound in sister chromatid exchange assays. industrialchemicals.gov.au In contrast, a study on the structurally similar isomer 4-nitro-o-phenylenediamine (4NOPD) found that it did not induce the formation of SCE in the intestinal epithelium or bone marrow of Chinese hamsters. nih.gov This highlights potential differences in the biological activity of isomers and the complexity of interpreting genotoxicity data.

Environmental Research and Degradation Studies

Environmental Occurrence and Distribution Patterns

While specific data on the environmental concentrations of 4-Nitro-1,3-phenylenediamine are limited, the broader class of p-phenylenediamines (PPDs), to which it belongs, has been identified in numerous environmental samples. These compounds are used as antioxidants in rubber products, which contributes to their release into the environment.

Studies have confirmed the ubiquitous presence of substituted PPDs in various types of dust. researchgate.netacs.org Vehicle tires are a significant source of these compounds, leading to their distribution in environments associated with traffic and vehicles. researchgate.net

Median concentrations of total PPDs have been found to be significant in dust from roads and parking lots. researchgate.netacs.org One study identified a major ozonation product of a specific PPD, 6PPD-quinone, in dust at levels comparable to its parent compound. researchgate.netacs.org The composition and concentration of PPDs can differ between vehicle-related dust and house dust, with vehicle and rubber-related areas showing higher levels of contamination. researchgate.netacs.orgacs.org

Median Concentrations of Total PPDs in Different Dust Matrices

| Dust Matrix | Median Concentration (ng/g) |

|---|---|

| Road Dust | 226 |

| Parking Lot Dust | 232 |

| Vehicle Dust | 156 |

| House Dust | 14.0 |

Data sourced from a systematic investigation of major PPD antioxidants in various dust matrices. researchgate.netacs.org

Degradation Pathways and Transformation Products

The degradation of 4-Nitro-1,3-phenylenediamine in the environment can occur through several chemical and biological pathways. Key transformation processes involve the reduction of its nitro group and the formation of oxidation by-products.

A primary degradation pathway for 4-Nitro-1,3-phenylenediamine involves the reduction of its nitro (-NO₂) group to an amino (-NH₂) group. This transformation is a critical step in both synthetic chemistry and environmental degradation. The resulting product of this reduction can be 1,2,4-triaminobenzene.

Several methods can achieve this reduction:

Catalytic Hydrogenation : This process uses catalysts like palladium-ruthenium under hydrogen pressure to achieve a high yield of the corresponding diamine.

Sulfide-Based Reduction : Reagents such as sodium sulfide (B99878) in the presence of ammonium (B1175870) chloride can selectively reduce the nitro group.

Biotransformation : Certain microorganisms can facilitate the reduction of nitroaromatic compounds. For instance, Pseudomonas species have been shown to degrade p-nitroaniline, a related compound, by first reducing the nitro group via an NADPH-dependent nitroreductase enzyme. eaht.org The general mechanism involves active hydrogen attacking the nitro group, leading to intermediates that eventually form the aromatic amine. rsc.org

The use of metallic nanoparticles has emerged as a highly effective strategy for the degradation of nitroaromatic compounds. aksaray.edu.tr These nanoparticles act as catalysts, facilitating the reduction of compounds like 4-Nitro-1,3-phenylenediamine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). aksaray.edu.trresearchgate.net

Research has demonstrated the efficacy of various nanoparticle systems:

Silver Nanoparticles (AgNPs) : Synthesized using green methods, AgNPs have shown tremendous catalytic activity in the reduction of 4-Nitro-1,3-phenylenediamine, converting the nitro group to an amino group rapidly. researchgate.netresearchgate.net

Palladium Nanoparticles : Palladium-based nanocatalysts, such as those supported on eggshell or modified gum arabic, have been effective in the rapid reduction of various toxic nitro compounds in aqueous solutions. aksaray.edu.trsigmaaldrich.com

Gold Nanoparticles (AuNPs) : AuNPs, synthesized using plant extracts, act as efficient catalysts for the reduction of a range of aromatic nitro compounds. mdpi.com

Nickel-Doped Nanoparticles : Nanoparticles such as Ni/ZnSn(OH)₆ have been used for the photocatalytic reduction of 4-nitroaniline (B120555), a structurally similar compound. kau.edu.sa

The general mechanism involves the adsorption of both the nitro compound and the reducing agent (e.g., borohydride ions) onto the surface of the nanoparticles. The nanoparticles facilitate the transfer of electrons and hydrogen, leading to the reduction of the nitro group. rsc.orgmdpi.com

Examples of Nanoparticles Used in Catalytic Degradation of Nitroaromatics

| Nanoparticle System | Target Compound(s) | Key Finding |

|---|---|---|

| Silver Nanoparticles (AgNPs) | 4-Nitro-1,3-phenylenediamine | Rapid conversion of nitro group to amino group within minutes. researchgate.netresearchgate.net |

| Pd-Fe₃O₄-ES | Various nitro compounds | Effective reduction in short reaction times (81–360 s) at room temperature. aksaray.edu.tr |

| Gold Nanoparticles (AuNPs) | 4-Nitrophenol, Nitroanilines | Highly efficient catalysis; activity depends on nanoparticle size and concentration. mdpi.com |

| Ni/ZnSn(OH)₆ | 4-Nitroaniline | Effective photocatalytic reduction under visible light. kau.edu.sa |

In addition to reduction, phenylenediamines can undergo oxidation to form quinone and quinonediimine by-products. google.com This can occur through reactions with atmospheric oxidants like ozone. For example, the ozonation of the antioxidant 6PPD leads to the formation of 6PPD-quinone, a compound identified in various dust samples and known to be toxic. researchgate.netacs.orgacs.org

The oxidation process typically involves the amino groups of the phenylenediamine ring. google.com While the direct formation of quinones from 4-Nitro-1,3-phenylenediamine is not extensively documented in the provided search results, the chemistry of the parent phenylenediamine class suggests that it is a plausible transformation pathway. These quinone by-products are of environmental concern due to their potential toxicity, including the ability to form DNA adducts. researchgate.net

Remediation and Environmental Treatment Strategies

Effective remediation of environments contaminated with 4-Nitro-1,3-phenylenediamine and related nitroaromatics focuses on their degradation into less harmful substances.

Catalytic reduction using nanoparticles is a promising treatment strategy. aksaray.edu.tr This method offers high efficiency and can be conducted under mild conditions, such as at room temperature in an aqueous medium. aksaray.edu.tr The catalysts, particularly those on magnetic supports like Pd-Fe₃O₄-ES, can be easily recovered using an external magnet and reused multiple times without significant loss of activity, making the process more sustainable and cost-effective. aksaray.edu.tr

Biotransformation using specific microbial strains is another viable approach. Bacteria, such as certain species of Pseudomonas, can metabolize nitroaromatic amines, breaking them down into simpler, less toxic compounds. eaht.org This bioremediation strategy leverages natural microbial processes for the decontamination of polluted sites.

Further research into optimizing these catalytic and biological degradation methods can provide robust solutions for treating industrial wastewater and remediating contaminated soil and water resources.

Removal from Wastewaters

The presence of nitroaromatic compounds, such as 4-Nitro-1,3-phenylenediamine, in industrial and domestic effluents is a significant environmental concern. Unreacted portions of the compound, for instance from its use in hair dyes, can enter rivers and streams through domestic wastewater. nih.gov Consequently, research has been directed towards effective methods for its removal from these aqueous environments. Derivatives of related nitro-phenylenediamines are also studied for their potential application in wastewater treatment processes to eliminate harmful pollutants. chemimpex.com

A primary strategy for the removal of such compounds from wastewater is through chemical degradation or reduction, which transforms them into less harmful or more easily manageable substances. sigmaaldrich.com One of the key methods investigated for 4-Nitro-1,3-phenylenediamine is catalytic hydrogenation. This process effectively removes the compound by converting it into other chemicals. For example, the hydrogenation of 4-Nitro-1,3-phenylenediamine can yield 1,3-Diaminobenzene. This transformation is a critical step in mitigating the environmental impact of this nitroaromatic compound. The reduction of the nitro group is a common pathway for detoxification and removal from wastewater streams. sigmaaldrich.com

Advanced Oxidation Processes (AOPs), such as heterogeneous photocatalysis, are also gaining attention for water treatment. kau.edu.sa While studies may focus on isomers like 4-nitroaniline, the principles are relevant. These processes utilize photocatalysts to degrade organic pollutants in aqueous solutions. kau.edu.sa

Application of Metal Catalysts in Degradation Processes

Metal-catalyzed degradation is a cornerstone strategy for the treatment of wastewater containing aromatic nitro compounds. sigmaaldrich.com The reduction and degradation of these pollutants are significantly enhanced in the presence of a metal catalyst. sigmaaldrich.com Various metal-based systems have been researched for the transformation of 4-Nitro-1,3-phenylenediamine and its isomers.

Catalytic hydrogenation is a prominent method, employing various noble and transition metal catalysts. Specific research into the degradation of 4-Nitro-1,3-phenylenediamine has identified palladium-ruthenium catalysts as effective for its hydrogenation to 1,3-Diaminobenzene. This reaction is typically performed under hydrogen pressure in a solvent medium. Similarly, palladium-on-charcoal (Pd/C) is used to eliminate residual nitro intermediates through hydrogenation, ensuring a high purity of the resulting product.

The development of nanocatalysts represents a significant advancement in this field. For instance, a novel palladium nanocatalyst supported on a modified gum arabic has been produced to investigate its potential in treating environmental contaminants. sigmaaldrich.com In the realm of photocatalysis, which is a related advanced oxidation process, metal-doped catalysts are crucial. Studies on the degradation of the related compound 4-nitroaniline have shown that nickel-doped zinc stannate (Ni/ZnSn(OH)6) nanoparticles can act as effective photocatalysts under visible light. kau.edu.sa The efficiency of this photocatalytic reduction was found to be dependent on both the amount of the catalyst used and the percentage of nickel loading. kau.edu.sa

Table 1: Metal Catalysts in the Degradation of 4-Nitro-1,3-phenylenediamine and Related Compounds

| Compound | Catalyst | Process | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Nitro-1,3-phenylenediamine | Palladium-ruthenium catalysts | Catalytic Hydrogenation | 20–150°C, 0.1–6.0 MPa H₂ pressure in alcohol/benzene (B151609) solvents | >90% yield of 1,3-Diaminobenzene | |

| Nitro Intermediates | 5% Palladium-on-charcoal (Pd/C) | Catalytic Hydrogenation | 35–50°C, 1–3 atm H₂ pressure | >99% purity of product | |

| 4-nitroaniline | 0.3 wt% Ni/ZnSn(OH)6 | Photocatalytic Reduction | Visible light irradiation | Increased photocatalytic activity | kau.edu.sa |

| Environmental Contaminants | Palladium nanocatalyst (GA-Sch-Pd) | Catalytic Reduction/Degradation | Not specified | Potential for treatment | sigmaaldrich.com |

Advanced Analytical Methodologies

Chromatographic Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the separation and determination of 4-Nitro-1,3-phenylenediamine. These methods often incorporate a derivatization step to enhance analyte stability and improve detection sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of aromatic amines, including 4-Nitro-1,3-phenylenediamine. The method typically employs a reversed-phase column and is coupled with a photodiode array (PDA) or UV detector for quantification.

While direct HPLC analysis of 4-Nitro-1,3-phenylenediamine is feasible, derivatization can significantly improve method sensitivity. The two primary amino groups on the phenyl ring are reactive sites that can be targeted for chemical modification. A classic derivatization agent for primary amines is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). This reagent reacts with the amino groups of 4-Nitro-1,3-phenylenediamine in a nucleophilic aromatic substitution reaction. The resulting dinitrophenyl (DNP) derivative is a highly chromophoric molecule, which allows for sensitive detection at wavelengths around 360 nm. nih.gov This pre-column derivatization strategy is particularly useful for quantifying trace levels of the analyte. nih.govnih.gov